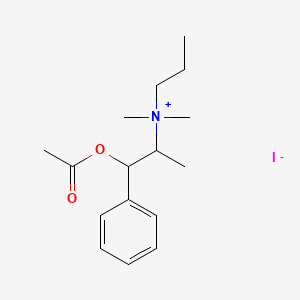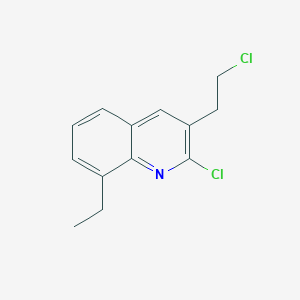![molecular formula C35H24O B15173221 4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL CAS No. 920986-67-0](/img/structure/B15173221.png)
4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol is a complex organic compound that belongs to the class of anthracene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
準備方法
The synthesis of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving naphthalene derivatives.
Substitution Reactions:
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
科学的研究の応用
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): This compound is used as a host material in OLEDs due to its excellent thermal stability and suitable electronic properties.
Photovoltaic Devices: It is also explored for use in organic photovoltaic cells, where its ability to transport charge efficiently is beneficial.
Biological Research: In biological research, it can be used as a fluorescent probe due to its strong luminescence properties.
Material Science: The compound is studied for its potential in developing new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol in electronic applications involves its ability to transport electrons and holes efficiently. The compound’s molecular structure allows for effective π-conjugation, facilitating charge transfer processes. In OLEDs, it acts as a host material, balancing the injection and transport of electrons and holes, leading to efficient light emission .
類似化合物との比較
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol can be compared with other anthracene-based compounds such as:
9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA): Similar in structure but with different substituents, leading to variations in electronic properties.
1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan: This compound has a dibenzofuran moiety, which affects its thermal and electronic properties.
4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile (pCzphAnBzt): Contains carbazole groups, influencing its photophysical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s overall properties.
特性
CAS番号 |
920986-67-0 |
|---|---|
分子式 |
C35H24O |
分子量 |
460.6 g/mol |
IUPAC名 |
4-[10-(4-methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol |
InChI |
InChI=1S/C35H24O/c1-22-18-19-31(24-11-3-2-10-23(22)24)34-27-14-6-8-16-29(27)35(30-17-9-7-15-28(30)34)32-20-21-33(36)26-13-5-4-12-25(26)32/h2-21,36H,1H3 |
InChIキー |
MSSRGPXXBLSSBG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)

![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)

![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)


![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)

